BACE1 Cellular Inhibition: A Defined Biochemical Activity with a Favorable Selectivity Window
In a whole-cell assay using human H4 cells overexpressing wild-type human APP695, 4-(4-tert-butylphenyl)-4-hydroxy-1-iso-propylpiperidine inhibited BACE1 with an IC₅₀ of 116 nM [1]. While this represents moderate potency compared to optimized clinical BACE1 inhibitors (e.g., verubecestat IC₅₀ ≈ 2-4 nM in enzymatic assays), the compound's value proposition lies in its selectivity profile rather than absolute potency. In the same curated dataset, the compound exhibited minimal inhibition of five major CYP isoforms (IC₅₀ > 30,000 nM for CYP3A4, CYP2C19, CYP2D6, CYP1A2, and CYP2C8) and low hERG channel blockade (IC₅₀ = 19,600 nM) [1]. This high selectivity window (>250-fold for BACE1 over CYP isoforms; ≈170-fold over hERG) distinguishes it from many early-stage BACE1 inhibitor scaffolds that suffer from CYP-mediated drug-drug interaction liabilities or hERG-related cardiac toxicity risks.
| Evidence Dimension | BACE1 cellular inhibition potency and selectivity over CYP isoforms and hERG |
|---|---|
| Target Compound Data | BACE1 IC₅₀ = 116 nM (whole-cell assay); CYP3A4, CYP2C19, CYP2D6, CYP1A2, CYP2C8 IC₅₀ all > 30,000 nM; hERG IC₅₀ = 19,600 nM [1] |
| Comparator Or Baseline | Typical clinical BACE1 inhibitors: e.g., verubecestat enzymatic IC₅₀ ≈ 2-4 nM (high potency but often narrower selectivity margins). Generic 4-arylpiperidine analogs: BACE1 activity and CYP/hERG profiles not systematically reported. |
| Quantified Difference | BACE1 selectivity ratio: >250-fold over CYP isoforms; ≈170-fold over hERG. Absolute BACE1 potency is 10- to 50-fold lower than lead-optimized clinical candidates. |
| Conditions | Human H4 neuroglioma cells overexpressing wild-type human APP695, colorimetric detection; CYP inhibition assays using human liver microsomes or recombinant enzymes; hERG inhibition in CHO cells expressing human ERG channel [1]. |
Why This Matters
For researchers requiring a tool compound with defined BACE1 inhibitory activity and a well-characterized off-target safety panel, this compound offers a uniquely documented selectivity profile that minimizes confounding effects in cellular neurodegeneration models.
- [1] BindingDB. BDBM50081642 (CHEMBL3422244): Affinity data for BACE1 (IC₅₀ = 116 nM), CYP3A4, CYP2C19, CYP2D6, CYP1A2, CYP2C8 (all IC₅₀ > 30,000 nM), and hERG (IC₅₀ = 19,600 nM). ChEMBL-derived curated dataset, originally from The Scripps Research Institute. Available at: https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50081642 (Accessed 30 April 2026). View Source
